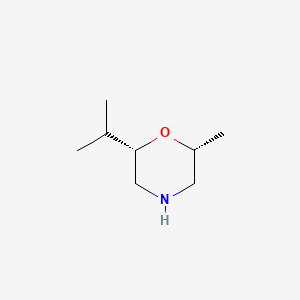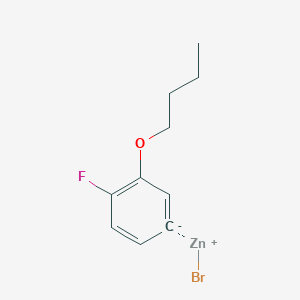
(3-n-Butyloxy-4-fluorophenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-n-Butyloxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds through cross-coupling reactions, such as the Negishi coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3-n-butyloxy-4-fluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-4-fluorophenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
(3-n-Butyloxy-4-fluorophenyl) bromide+Zn→(3-n-Butyloxy-4-fluorophenyl)zinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-n-Butyloxy-4-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Organic halides or triflates, palladium catalysts, and ligands.
Conditions: Typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to moderate heating (e.g., 50-80°C).
Major Products: The major products of these reactions are the coupled organic compounds, where the (3-n-butyloxy-4-fluorophenyl) group is attached to another organic moiety.
Aplicaciones Científicas De Investigación
(3-n-Butyloxy-4-fluorophenyl)zinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the preparation of biologically active compounds and drug candidates.
Medicine: Utilized in the development of new therapeutic agents and diagnostic tools.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-n-butyloxy-4-fluorophenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers the (3-n-butyloxy-4-fluorophenyl) group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the organic halide or triflate substrate.
Comparación Con Compuestos Similares
- Butylzinc bromide
- 3-Cyano-4-fluorophenylzinc bromide
- (4-Fluorobutyl)zinc bromide
Comparison: (3-n-Butyloxy-4-fluorophenyl)zinc bromide is unique due to the presence of both the butyloxy and fluorophenyl groups, which can impart specific reactivity and selectivity in cross-coupling reactions. Compared to butylzinc bromide, it offers additional functionalization through the fluorophenyl group, which can be advantageous in the synthesis of more complex molecules. Similarly, it differs from 3-cyano-4-fluorophenylzinc bromide by the presence of the butyloxy group, which can influence the electronic properties and reactivity of the compound.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butoxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-8-12-10-7-5-4-6-9(10)11;;/h4,6-7H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BDEUKTGDRHBVOY-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

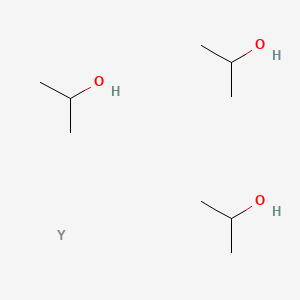
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
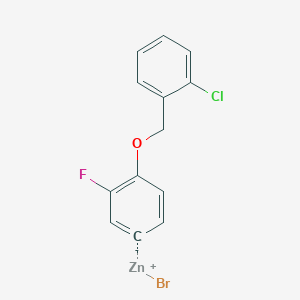
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
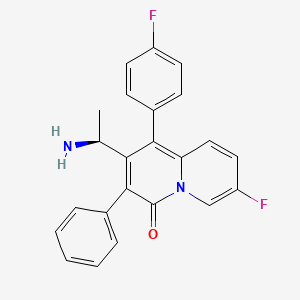
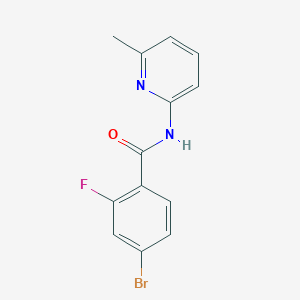
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
